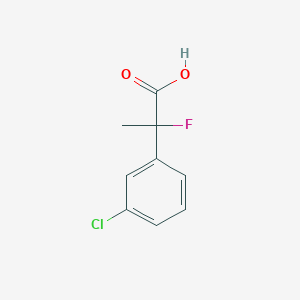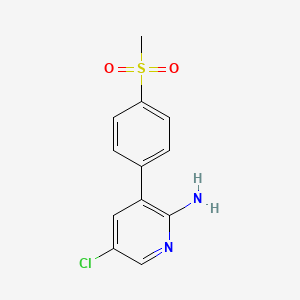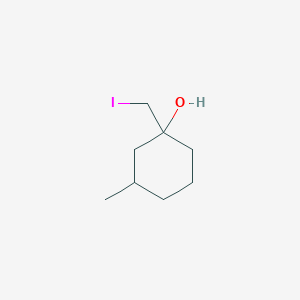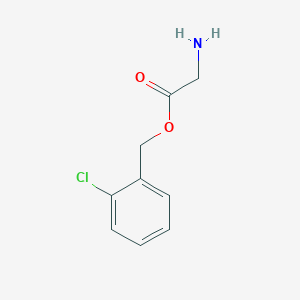
(2-Chlorophenyl)methyl 2-aminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)methyl 2-aminoacetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylmethyl 2-aminoacetate, where a chlorine atom is substituted at the second position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-aminoacetate typically involves the esterification of (2-Chlorophenyl)methanol with glycine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)methyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Oxidation: this compound can be oxidized to (2-Chlorophenyl)methyl 2-aminoacetic acid.
Reduction: Reduction yields (2-Chlorophenyl)methyl 2-aminoethanol.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chlorophenyl)methyl 2-aminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)methyl 2-aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of neurotransmitter activity or the inhibition of specific enzymes involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethyl 2-aminoacetate: Lacks the chlorine substitution, resulting in different reactivity and applications.
(4-Chlorophenyl)methyl 2-aminoacetate: Chlorine substitution at the fourth position, leading to variations in chemical behavior.
(2-Bromophenyl)methyl 2-aminoacetate:
Uniqueness
(2-Chlorophenyl)methyl 2-aminoacetate is unique due to the specific positioning of the chlorine atom, which influences its chemical properties and reactivity. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl 2-aminoacetate |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)6-13-9(12)5-11/h1-4H,5-6,11H2 |
Clé InChI |
HMWUTBZVBOYLHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC(=O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
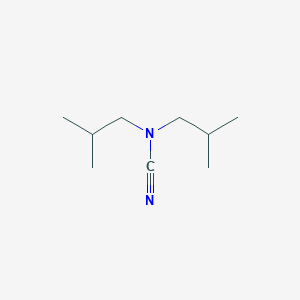
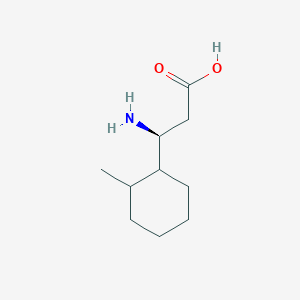

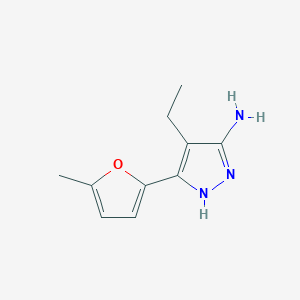
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
